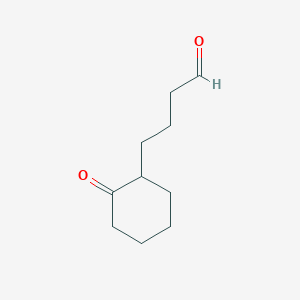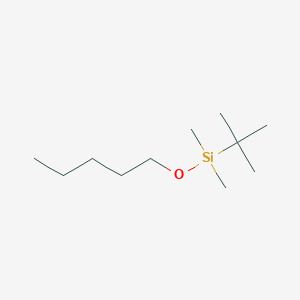![molecular formula C36H18O8 B15162351 5,5'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]di(2-benzofuran-1,3-dione) CAS No. 179807-41-1](/img/structure/B15162351.png)
5,5'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]di(2-benzofuran-1,3-dione)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5’-[[1,1’-Binaphthalene]-2,2’-diylbis(oxy)]di(2-benzofuran-1,3-dione) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a binaphthalene core linked to benzofuran-1,3-dione groups, which contributes to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[[1,1’-Binaphthalene]-2,2’-diylbis(oxy)]di(2-benzofuran-1,3-dione) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Binaphthalene Core: The binaphthalene core can be synthesized through a coupling reaction of naphthalene derivatives under specific conditions.
Attachment of Benzofuran-1,3-dione Groups: The benzofuran-1,3-dione groups are then attached to the binaphthalene core through an etherification reaction, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
5,5’-[[1,1’-Binaphthalene]-2,2’-diylbis(oxy)]di(2-benzofuran-1,3-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
科学研究应用
5,5’-[[1,1’-Binaphthalene]-2,2’-diylbis(oxy)]di(2-benzofuran-1,3-dione) has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials, such as organic semiconductors and polymers.
作用机制
The mechanism by which 5,5’-[[1,1’-Binaphthalene]-2,2’-diylbis(oxy)]di(2-benzofuran-1,3-dione) exerts its effects involves its ability to interact with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, its aromatic structure allows it to engage in π-π interactions with other aromatic molecules, influencing their behavior and reactivity.
相似化合物的比较
Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Known for its use as a ligand in asymmetric catalysis.
1,1’-Bi(2-naphthol): Utilized in chiral resolution and as a precursor for other chiral ligands.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: Another chiral ligand with applications in asymmetric synthesis.
Uniqueness
5,5’-[[1,1’-Binaphthalene]-2,2’-diylbis(oxy)]di(2-benzofuran-1,3-dione) stands out due to its specific combination of a binaphthalene core and benzofuran-1,3-dione groups, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.
属性
CAS 编号 |
179807-41-1 |
|---|---|
分子式 |
C36H18O8 |
分子量 |
578.5 g/mol |
IUPAC 名称 |
5-[1-[2-[(1,3-dioxo-2-benzofuran-5-yl)oxy]naphthalen-1-yl]naphthalen-2-yl]oxy-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C36H18O8/c37-33-25-13-11-21(17-27(25)35(39)43-33)41-29-15-9-19-5-1-3-7-23(19)31(29)32-24-8-4-2-6-20(24)10-16-30(32)42-22-12-14-26-28(18-22)36(40)44-34(26)38/h1-18H |
InChI 键 |
WRLFSLCHNUDMCG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)OC5=CC6=C(C=C5)C(=O)OC6=O)OC7=CC8=C(C=C7)C(=O)OC8=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl [difluoro(4-methoxyphenyl)methyl]phosphonate](/img/structure/B15162270.png)
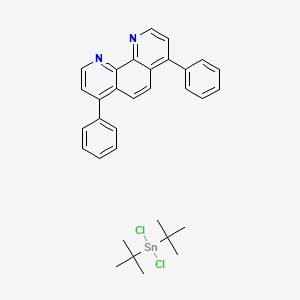
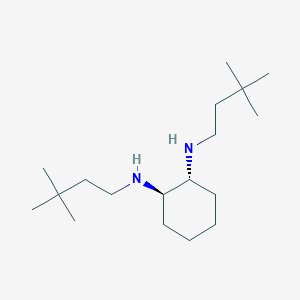
![8-Oxo-6,10-dithia-spiro[4.5]decane-7-carboxylic acid methyl ester](/img/structure/B15162284.png)
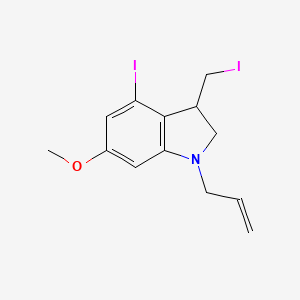
![4-[Dimethyl(phenyl)silyl]but-3-en-2-one](/img/structure/B15162301.png)
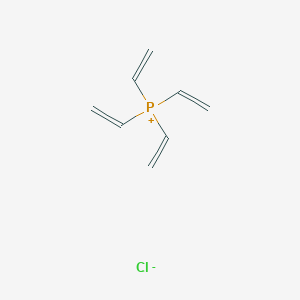

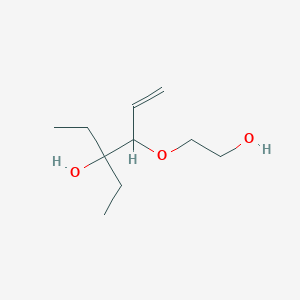
![2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B15162312.png)
![3,3-Dimethyl-5-oxo-5-[(prop-2-en-1-yl)oxy]pentanoate](/img/structure/B15162316.png)
![5-[(Prop-2-en-1-yl)oxy]-2-[(prop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B15162333.png)
